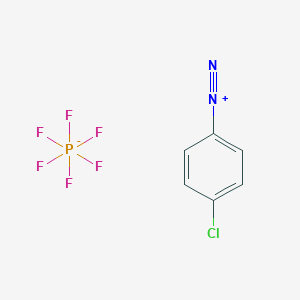

4-Chlorobenzenediazonium hexafluorophosphate

Description

Properties

IUPAC Name |

4-chlorobenzenediazonium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN2.F6P/c7-5-1-3-6(9-8)4-2-5;1-7(2,3,4,5)6/h1-4H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLVAGIWTVZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-27-0 | |

| Record name | Benzenediazonium, 4-chloro-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1582-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-chloro-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-chlorobenzenediazonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Reagents

The diazotization of 4-chloroaniline involves its conversion to 4-chlorobenzenediazonium chloride through reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The reaction proceeds via electrophilic substitution, where the amine group (-NH₂) is replaced by a diazonium group (-N₂⁺). Key conditions include maintaining temperatures between 0–5°C to prevent premature decomposition of the diazonium intermediate.

Reaction Equation :

Laboratory-Scale Procedure

A typical protocol involves dissolving 4-chloroaniline (10.0 g, 78.1 mmol) in 150 mL of 3 M HCl under vigorous stirring. The solution is cooled to 0°C in an ice-salt bath, followed by dropwise addition of NaNO₂ (5.6 g, 81.1 mmol) dissolved in 50 mL of water. The reaction mixture is stirred for 45–60 minutes, with temperature rigorously controlled below 5°C. Completion is confirmed by iodide-starch paper indicating excess nitrous acid.

Salt Metathesis to Hexafluorophosphate

Counterion Exchange Mechanism

The diazonium chloride is converted to the hexafluorophosphate salt via precipitation with hexafluorophosphoric acid (HPF₆). The low solubility of 4-chlorobenzenediazonium hexafluorophosphate in aqueous media drives the reaction to completion:

Reaction Equation :

Isolation and Purification

Post-reaction, the precipitate is collected via vacuum filtration and washed sequentially with ice-cold water, ethanol, and diethyl ether to remove residual acids and salts. The product is dried under reduced pressure (yield: 85–92%). Industrial-scale processes employ continuous flow reactors to enhance yield and purity, with in-line monitoring of pH and temperature.

Industrial Production Optimization

Scalability Challenges

Industrial synthesis requires modifications to laboratory protocols to address exothermicity, gas evolution (N₂), and diazonium salt instability. Key adaptations include:

Yield and Purity Enhancements

Table 1 : Impact of Acid Concentration on Diazotization Yield

| HCl Concentration (M) | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| 2.0 | 60 | 78 | 92 |

| 3.0 | 45 | 85 | 95 |

| 4.0 | 30 | 88 | 97 |

Higher HCl concentrations accelerate diazotization but risk side reactions (e.g., aryl chloride formation). Optimal conditions use 3 M HCl.

Reaction Condition Analysis

Temperature Control

Diazonium salts decompose rapidly above 10°C, liberating nitrogen gas and forming phenolic byproducts. Industrial protocols employ cryogenic cooling (-10°C) for large batches, achieving decomposition rates below 1%.

Stoichiometric Considerations

Molar ratios of NaNO₂:4-chloroaniline exceeding 1.05:1.00 lead to nitrosamine impurities. Precise stoichiometry (1.02:1.00) minimizes byproducts while ensuring complete diazotization.

Advanced Methodologies and Case Studies

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.

Coupling Reactions: It can react with phenols and amines to form azo compounds, which are widely used as dyes and pigments.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include copper(I) chloride (CuCl) or copper(I) bromide (CuBr) for Sandmeyer reactions.

Coupling Reactions: Reagents such as phenols or aromatic amines are used under mild acidic conditions.

Major Products:

Substitution Reactions: Products include chlorobenzene or bromobenzene.

Coupling Reactions: Products include azo compounds, which are characterized by the presence of a -N=N- bond.

Scientific Research Applications

Organic Synthesis

Aryl Substitution Reactions

4-Chlorobenzenediazonium hexafluorophosphate serves as a versatile reagent in electrophilic aromatic substitution reactions. It can be used to introduce various functional groups into aromatic compounds through processes such as:

- Nucleophilic substitution : The diazonium salt can react with nucleophiles like iodide or fluoride to yield aryl halides. For instance, it can produce fluorobenzene via the Balz–Schiemann reaction, where the diazonium salt decomposes to release nitrogen gas and form the corresponding aryl halide .

- Hydroxylation : The compound can also facilitate the formation of phenols when reacted with water under controlled conditions, a process known as Phenolverkochung .

- Nitro group introduction : By treating this compound with sodium nitrite in the presence of copper, nitrobenzene can be synthesized efficiently .

Material Science

Modification of Carbon Materials

One of the notable applications of this compound is in the modification of carbon-based materials. The diazonium salt can covalently attach aryl groups to carbon surfaces through electrochemical reduction, enhancing their properties for various applications:

- Electrochemical grafting : This method allows for the functionalization of carbon fibers and activated carbon, improving their adsorption capabilities for use in gas separation processes and environmental remediation .

- Nanotechnology : In nanomaterials research, diazonium salts are employed to functionalize carbon nanotubes, which helps prevent aggregation and enhances their dispersion in solvents. This is crucial for applications in electronics and composite materials .

Biochemical Applications

Bioconjugation and Probing

In biochemistry, this compound has been explored for its potential in bioconjugation strategies:

- Intracellular delivery : Recent studies have demonstrated that benzene diazonium ions can be used as probes to study protein interactions within cells. These probes can modify tyrosine residues and affect phosphorylation levels, providing insights into cellular signaling pathways .

- Adduct formation with proteins : The compound has been shown to react with biomolecules like human serum albumin, forming stable adducts that could be useful for studying protein modifications and interactions at a molecular level .

Case Study 1: Functionalization of Carbon Nanotubes

In a study focused on enhancing the properties of single-walled carbon nanotubes (SWCNTs), researchers utilized this compound to functionalize the nanotube surfaces. The process involved grinding SWCNTs with the diazonium salt in an ionic liquid medium, achieving effective surface modification that improved the dispersibility of the nanotubes in various solvents.

Case Study 2: Probing Tyrosine Phosphorylation

A recent investigation highlighted the use of a benzene diazonium ion derived from this compound as a covalent probe for tyrosine phosphorylation studies. The study revealed that this probe could increase global tyrosine phosphorylation levels in cells, demonstrating its potential utility in understanding phosphatase dysregulation in diseases such as cancer .

Mechanism of Action

The mechanism of action of 4-chlorobenzenediazonium hexafluorophosphate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as substitution and coupling, to form new compounds. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols and amines to form azo compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazonium hexafluorophosphates share structural similarities but differ in substituents, reactivity, and applications. Below is a detailed analysis of key analogs:

Structural and Functional Comparison

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: The para-Cl substituent in this compound is electron-withdrawing, accelerating diazonium decomposition and radical generation compared to electron-donating groups (e.g., dimethylamino in 3-chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate) . The dimethylamino group in the 3-chloro-4-(dimethylamino) analog stabilizes the diazonium ion via resonance, reducing reactivity but enhancing thermal stability for prolonged storage .

- Counterion Effects: Hexafluorophosphate salts exhibit superior stability in organic media compared to chloride or sulfate salts due to PF₆⁻’s non-coordinating nature and resistance to hydrolysis . For example, diphenyliodonium hexafluorophosphate outperforms iodonium chlorides in photoinitiation efficiency .

Biological Activity

4-Chlorobenzenediazonium hexafluorophosphate (4-CBDHP) is an important diazonium compound utilized in various chemical and biological applications. Its biological activity is primarily linked to its reactivity with nucleophiles, which can lead to modifications of biomolecules. This article provides a detailed overview of the biological activity of 4-CBDHP, including its mechanisms of action, applications in bioconjugation, and relevant case studies.

- Chemical Formula : CHClFNP

- Molecular Weight : 284.53 g/mol

- CAS Number : 1582-27-0

The biological activity of 4-CBDHP is primarily due to its ability to form reactive intermediates that can covalently modify proteins and other biomolecules. The diazonium group () is a strong electrophile, allowing it to react with electron-rich sites in amino acids, particularly tyrosine and cysteine residues. This reactivity can lead to:

- Protein Modification : Covalent attachment of the diazonium moiety to proteins can alter their function or stability.

- Bioconjugation Applications : 4-CBDHP is used in the development of bioconjugates for drug delivery systems and targeted therapies.

Applications in Bioconjugation

4-CBDHP has been employed in various studies for its ability to facilitate the conjugation of small molecules to proteins. Notable applications include:

- Labeling Proteins : The diazonium salt can introduce functional groups that serve as tags for imaging or purification.

- PEGylation : Modifying proteins with polyethylene glycol (PEG) enhances their solubility and bioavailability.

Case Study: Protein Labeling

A study demonstrated the use of 4-CBDHP for labeling proteins through a bioorthogonal reaction. The reaction conditions were optimized for efficient coupling with model peptides, resulting in high yields of labeled products. The reaction was monitored using UV-vis spectroscopy, confirming the successful introduction of the diazonium tag onto the protein surface .

Toxicity and Safety Considerations

While 4-CBDHP is valuable in research, its reactivity raises safety concerns. The compound can be toxic if not handled properly. Safety data sheets recommend using appropriate personal protective equipment (PPE) when working with this compound due to its potential to cause skin irritation and respiratory issues upon exposure.

Summary of Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chlorobenzenediazonium hexafluorophosphate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves diazotization of 4-chloroaniline using nitrous acid (generated in situ from NaNO₂ and H⁺) in the presence of hexafluorophosphoric acid (HPF₆). The reaction is conducted at 0–5°C to minimize decomposition. After precipitation, the product is washed with cold ether and dried under vacuum. Purity can be assessed via ¹⁹F and ³¹P NMR to confirm the absence of hydrolyzed phosphate species, elemental analysis (C, H, N, Cl), and FT-IR to verify the diazonium group (N≡N⁺ stretch at ~2250–2300 cm⁻¹). Hexafluorophosphate's non-coordinating nature stabilizes the diazonium ion, reducing side reactions .

Q. How does the hexafluorophosphate counterion enhance the stability of 4-chlorobenzenediazonium salts compared to Cl⁻ or BF₄⁻?

- Methodological Answer : Hexafluorophosphate (PF₆⁻) is a weakly coordinating anion, which reduces ion-pairing effects and stabilizes the diazonium cation by minimizing nucleophilic attack. In contrast, smaller anions like Cl⁻ can promote decomposition via Sandmeyer reactions. Stability studies under controlled humidity (e.g., thermogravimetric analysis) show PF₆⁻ salts exhibit lower hygroscopicity and thermal decomposition rates compared to BF₄⁻ analogs. Solubility in aprotic solvents (e.g., acetonitrile) further facilitates handling .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons and carbons (δ ~7.5–8.5 ppm for para-substituted chlorobenzene).

- ¹⁹F NMR : Single peak near δ -70 ppm confirms PF₆⁻ integrity.

- ³¹P NMR : Sharp singlet at δ ~-145 ppm verifies PF₆⁻ presence.

- FT-IR : N≡N⁺ stretch (~2270 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- ESI-MS : Detect molecular ion peaks ([M]⁺) and rule out hydrolyzed byproducts (e.g., phosphate species) .

Advanced Research Questions

Q. How can solvent polarity and ionic liquid media influence the reactivity of this compound in coupling reactions?

- Methodological Answer : In polar aprotic solvents (e.g., DMF), the diazonium salt undergoes rapid electrophilic substitution. Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) can stabilize reactive intermediates, enabling lower reaction temperatures. Kinetic studies (e.g., UV-Vis monitoring of decomposition rates) show enhanced stability in ionic liquids due to reduced water content. Solvent polarity indices (ET(30)) correlate with reaction yields in Heck-type couplings .

Q. What strategies resolve contradictions in aryl grafting efficiency when using this compound on metallic vs. carbon-based substrates?

- Methodological Answer : Electrochemical grafting on metals (e.g., Au, Pt) requires controlled potential to avoid over-reduction, while carbon substrates (e.g., graphene) benefit from π-π interactions. XPS analysis of grafted layers reveals Cl retention on metals but partial loss on carbon due to radical recombination. Optimizing electrolyte composition (e.g., 0.1 M TBAPF₆ in acetonitrile) improves monolayer uniformity .

Q. How can computational modeling predict the decomposition pathways of this compound under thermal stress?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) identify transition states for N₂ release and aryl radical formation. Thermogravimetric-FTIR coupling confirms computational predictions, showing PF₆⁻ decomposition above 200°C (HF release). Activation energies (~80–100 kJ/mol) align with Arrhenius plots from isothermal stability tests .

Q. What analytical methods detect trace hydrolyzed byproducts (e.g., phosphate) in this compound batches?

- Methodological Answer : Ion chromatography (IC) with conductivity detection quantifies phosphate (PO₄³⁻) down to 1 ppm. ³¹P NMR at high sensitivity (256 scans) reveals residual HPO₄²⁻. Accelerated aging studies (40°C/75% RH) coupled with IC-MS/MS validate storage conditions (e.g., desiccated, −20°C) to prevent hydrolysis .

Q. Why does this compound exhibit reduced electrochemical activity in aqueous media, and how can this be mitigated?

- Methodological Answer : Water catalyzes diazonium decomposition via hydrolysis to phenol derivatives. Cyclic voltammetry in buffered aqueous solutions (pH 3–5) shows irreversible reduction peaks. Using hydrophobic ionic liquids or surfactant-stabilized emulsions (e.g., CTAB) extends electrochemical windows, enabling controlled reduction to aryl radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.